molecular formula C9H12F2 B6605287 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane CAS No. 2229230-01-5

1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane

Cat. No.: B6605287
CAS No.: 2229230-01-5
M. Wt: 158.19 g/mol
InChI Key: REARXAMPSAXJMM-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane is an organic compound with the molecular formula C9H12F2 This compound features a cyclohexane ring substituted with two fluorine atoms and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane typically involves the fluorination of a cyclohexane derivative followed by the introduction of the prop-2-yn-1-yl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction using propargyl bromide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Propargyl bromide, sodium hydride (NaH)

Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted cyclohexane derivatives.

Scientific Research Applications

1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane exerts its effects involves interactions with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the prop-2-yn-1-yl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane is unique due to the presence of both fluorine atoms and the prop-2-yn-1-yl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,1-difluoro-4-prop-2-ynylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2/c1-2-3-8-4-6-9(10,11)7-5-8/h1,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REARXAMPSAXJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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